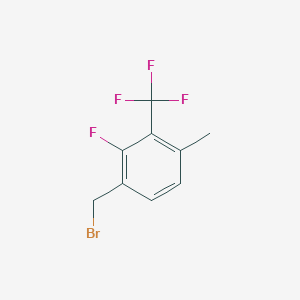
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H5BrF4. It is a white to light yellow crystal powder . It has a molecular weight of 257.02 and its IUPAC name is 1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a bromomethyl, a fluoro, a methyl, and a trifluoromethyl group . The InChI key for this compound is QBEHXDXQUVMEQX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 58-62 °C . Its density is predicted to be 1.640±0.06 g/cm3 . It is sensitive to lachrymatory .Aplicaciones Científicas De Investigación
Fluorination and Trifluoromethylation
The introduction of fluorine atoms or fluorinated groups into organic molecules is a key strategy in drug design due to the profound impact on the molecules' biological activities. Zhao and Hu (2012) discussed the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, highlighting the importance of fluorinated moieties, especially the trifluoromethyl group, due to its lipophilic and electron-withdrawing properties. This process offers an alternative method for preparing (2,2,2-trifluoroethyl)arenes, which have potential utilities in medicinal chemistry and related fields (Zhao & Hu, 2012).
Antipathogenic Activity
Limban, Marutescu, and Chifiriuc (2011) investigated the antipathogenic activity of new thiourea derivatives, including fluorinated compounds, demonstrating their potential for developing novel anti-microbial agents with antibiofilm properties. Their work underscores the importance of incorporating fluorine atoms in the design of compounds with enhanced biological activities (Limban, Marutescu, & Chifiriuc, 2011).
Fluoroamide-Directed C-H Fluorination
Groendyke, AbuSalim, and Cook (2016) described a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, showcasing a broad substrate scope and functional group tolerance. This method emphasizes the role of fluoroamides in directing the selective fluorination of organic compounds, contributing to the synthesis of fluorinated molecules without the need for noble metal additives (Groendyke, AbuSalim, & Cook, 2016).
Synthesis of Complex Molecules
The synthesis of complex molecules often requires the introduction of fluorinated groups to improve the compounds' properties. For example, the copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF, as discussed by Mormino, Fier, and Hartwig (2014), demonstrates the utility of fluorinated reagents in the synthesis of fluoroalkyl heteroarenes. This process highlights the tolerance of various functional groups, providing a pathway to generate compounds less accessible from other methods (Mormino, Fier, & Hartwig, 2014).
Safety And Hazards
This compound is classified as a skin corrosive (1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, and P363 .
Propiedades
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-2-3-6(4-10)8(11)7(5)9(12,13)14/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOASEHRCWSSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CBr)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

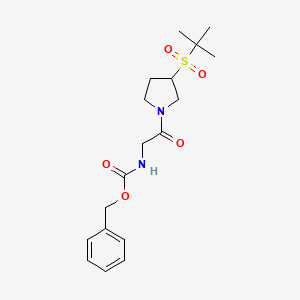
![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2777215.png)
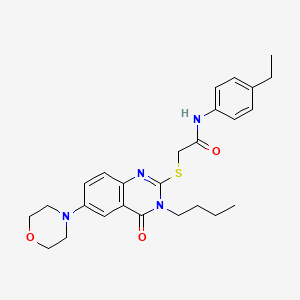
![(E)-3-(3-bromoanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2777218.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2777219.png)
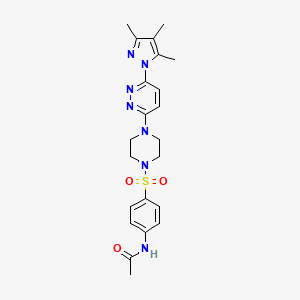
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,4,6-trimethylbenzoate](/img/structure/B2777222.png)
![10-Oxa-6-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2777225.png)
![1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2777226.png)
![1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2777228.png)
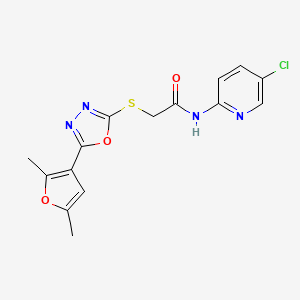
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2777230.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2777231.png)